molecular formula C13H12ClN B1313059 N-benzyl-2-chloroaniline CAS No. 98018-66-7

N-benzyl-2-chloroaniline

Cat. No.: B1313059
CAS No.: 98018-66-7
M. Wt: 217.69 g/mol
InChI Key: RJIRIFJATWTRKR-UHFFFAOYSA-N
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Description

N-benzyl-2-chloroaniline, also known as N-(2-chlorophenyl)benzenemethanamine, is an organic compound with the molecular formula C13H12ClN. This compound is characterized by the presence of a benzylamine group substituted with a 2-chlorophenyl group. It is widely used in various scientific research applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloroaniline, can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound, often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloroaniline, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-chloroaniline, is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloroaniline, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in the para position.

    Benzenemethanamine, N-(2-iodophenyl)-: Contains an iodine atom instead of chlorine.

    Benzenemethanamine, N-phenyl-: Lacks the halogen substitution.

Uniqueness

N-benzyl-2-chloroaniline, is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-benzyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIRIFJATWTRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437201
Record name Benzenemethanamine, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98018-66-7
Record name Benzenemethanamine, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What happens to N-benzyl-2-chloroaniline when exposed to light in a solution?

A1: When an aqueous acetonitrile solution of this compound is irradiated, it undergoes photochemical reactions leading to several products. These include phenanthridine, 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), N-benzylaniline, and bibenzyl. This process involves both cyclization and reduction reactions. [] It's important to note that both singlet and triplet excited states of the molecule are involved in these photochemical transformations. []

Q2: Does the halogen substituent influence the photochemical reaction outcome?

A2: Yes, the type of halogen substituent on the N-benzylaniline significantly impacts the photochemical reaction products. Notably, while chloro-substituted N-benzylanilines yield the dimer 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), the iodo-substituted counterparts do not produce this dimer upon irradiation. [] This suggests that the heavier halogen atom might influence the reaction pathway and favor different products.

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